molecular formula C21H19I B14740491 (3-Iodo-1,1-diphenylpropyl)benzene CAS No. 5350-43-6

(3-Iodo-1,1-diphenylpropyl)benzene

Cat. No.: B14740491
CAS No.: 5350-43-6
M. Wt: 398.3 g/mol
InChI Key: HUBLQWZBFWLUGW-UHFFFAOYSA-N
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Description

(3-Iodo-1,1-diphenylpropyl)benzene is an organic compound with the molecular formula C21H19I It is characterized by the presence of an iodine atom attached to a propyl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-1,1-diphenylpropyl)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 1,1-diphenylpropane with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the propyl chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-1,1-diphenylpropyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

(3-Iodo-1,1-diphenylpropyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of iodine-containing compounds’ effects on cellular processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Iodo-1,1-diphenylpropyl)benzene involves its interaction with molecular targets through the iodine atom. The iodine atom can participate in various types of chemical bonding and interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-3-phenylpropane: Similar structure but lacks the additional phenyl groups.

    3-Iodopropylbenzene: Similar structure but with a simpler propyl chain.

    Iodobenzene: Contains an iodine atom attached directly to a benzene ring.

Uniqueness

(3-Iodo-1,1-diphenylpropyl)benzene is unique due to the presence of two phenyl groups attached to the propyl chain, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from simpler iodine-containing benzene derivatives and can lead to different applications and behaviors in various chemical and biological contexts.

Properties

CAS No.

5350-43-6

Molecular Formula

C21H19I

Molecular Weight

398.3 g/mol

IUPAC Name

(3-iodo-1,1-diphenylpropyl)benzene

InChI

InChI=1S/C21H19I/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

HUBLQWZBFWLUGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCI)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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